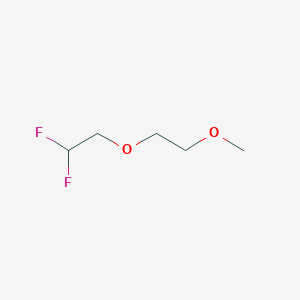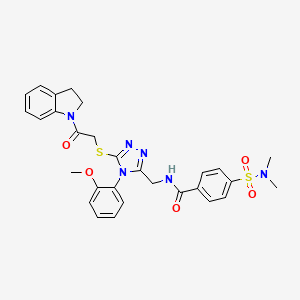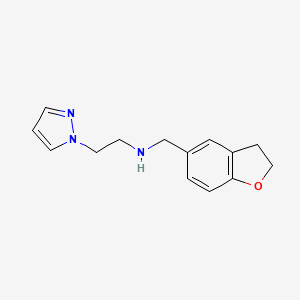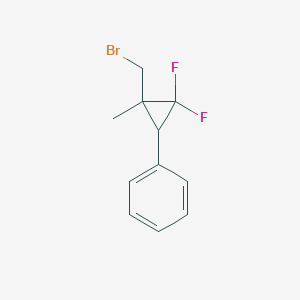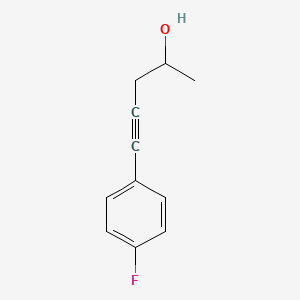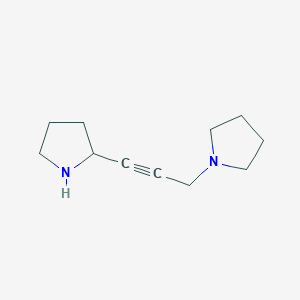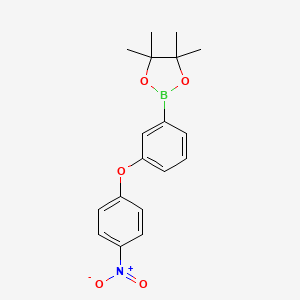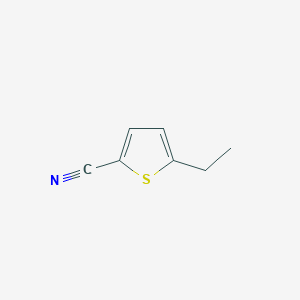
2-Thiophenecarbonitrile, 5-ethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Thiophenecarbonitrile, 5-ethyl- is an organic compound with the molecular formula C7H7NS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Thiophenecarbonitrile, 5-ethyl- can be synthesized through several methods. One common approach involves the reaction of 5-ethylthiophene with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of 2-Thiophenecarbonitrile, 5-ethyl- may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of automated systems for monitoring and controlling the reaction parameters is also common to maintain consistency in product quality.
Análisis De Reacciones Químicas
Types of Reactions: 2-Thiophenecarbonitrile, 5-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the nitrile group can yield primary amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents, acylating agents.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Primary amines.
Substitution: Halogenated, alkylated, or acylated thiophene derivatives.
Aplicaciones Científicas De Investigación
2-Thiophenecarbonitrile, 5-ethyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is utilized in the production of advanced materials, including organic semiconductors and light-emitting diodes.
Mecanismo De Acción
The mechanism of action of 2-Thiophenecarbonitrile, 5-ethyl- depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. For example, its derivatives might inhibit enzyme function by binding to the active site, thereby preventing substrate access. In materials science, the compound’s electronic properties are exploited to enhance the performance of devices like organic semiconductors.
Comparación Con Compuestos Similares
- Thiophene-2-carbonitrile
- 2-Thiophenecarbonitrile
- 5-Ethylthiophene
Comparison: 2-Thiophenecarbonitrile, 5-ethyl- is unique due to the presence of both the nitrile group and the ethyl substituent on the thiophene ring. This combination imparts distinct electronic and steric properties, making it suitable for specific applications where other thiophene derivatives may not be as effective. For instance, the ethyl group can influence the compound’s solubility and reactivity, while the nitrile group provides a site for further functionalization.
Propiedades
Fórmula molecular |
C7H7NS |
|---|---|
Peso molecular |
137.20 g/mol |
Nombre IUPAC |
5-ethylthiophene-2-carbonitrile |
InChI |
InChI=1S/C7H7NS/c1-2-6-3-4-7(5-8)9-6/h3-4H,2H2,1H3 |
Clave InChI |
VEVWYMARKUVNQM-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(S1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


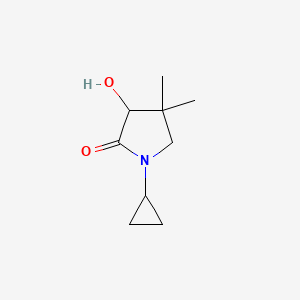
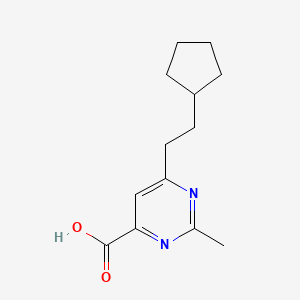
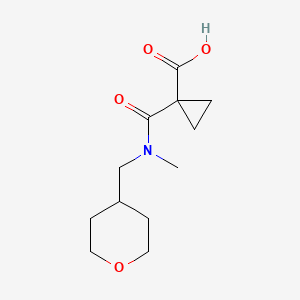
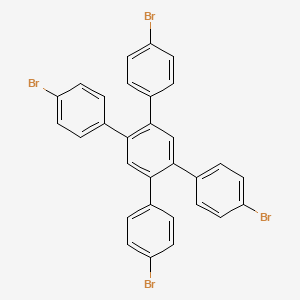
![(1S,1'S)-1,1'-([1,1'-binaphthalene]-2,2'-diyl)bis(prop-2-en-1-ol)](/img/structure/B14885565.png)
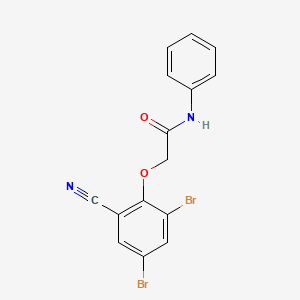
![6-[[(3,4,5-trimethoxybenzoyl)amino]carbamoyl]cyclohex-3-ene-1-carboxylic Acid](/img/structure/B14885579.png)
